molecular formula C22H25F2NO4 B13446646 (R,R,R,R)-Nebivolol

(R,R,R,R)-Nebivolol

Numéro de catalogue: B13446646
Poids moléculaire: 405.4 g/mol
Clé InChI: KOHIRBRYDXPAMZ-MCEIDBOGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R,R,R,R)-Nebivolol is a selective beta-1 adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and heart failure. The compound is unique due to its dual mechanism of action, which includes both beta-blockade and vasodilation through nitric oxide release.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (R,R,R,R)-Nebivolol involves several steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzopyran Moiety: This involves the cyclization of a phenol derivative with an epoxide.

    Introduction of the Amino Alcohol Side Chain: This is achieved through a nucleophilic substitution reaction.

    Resolution of the Racemic Mixture: The final step involves the resolution of the racemic mixture to obtain the (R,R,R,R)-enantiomer.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for the resolution step.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzopyran moiety.

    Reduction: The compound can be reduced at the nitro group if present.

    Substitution: Nucleophilic substitution reactions can occur at the amino alcohol side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols are often employed.

Major Products:

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Reduced forms of the nitro group, such as amines.

    Substitution: Substituted derivatives at the amino alcohol side chain.

Applications De Recherche Scientifique

Chemistry: (R,R,R,R)-Nebivolol is used as a model compound in the study of beta-blockers and their interactions with adrenergic receptors.

Biology: The compound is used to study the physiological effects of beta-blockade and nitric oxide release in various biological systems.

Medicine: this compound is extensively researched for its therapeutic effects in hypertension, heart failure, and other cardiovascular conditions.

Industry: In the pharmaceutical industry, this compound is used in the development of new beta-blockers with improved efficacy and safety profiles.

Mécanisme D'action

(R,R,R,R)-Nebivolol exerts its effects through two primary mechanisms:

    Beta-1 Adrenergic Receptor Blockade: This reduces heart rate and myocardial contractility, leading to decreased blood pressure.

    Nitric Oxide Release: This causes vasodilation, further contributing to the reduction in blood pressure.

The molecular targets include the beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.

Comparaison Avec Des Composés Similaires

    Atenolol: Another selective beta-1 blocker but lacks the nitric oxide-mediated vasodilation.

    Metoprolol: Similar beta-blocking properties but different pharmacokinetic profile.

    Bisoprolol: Comparable beta-1 selectivity but does not induce nitric oxide release.

Uniqueness: (R,R,R,R)-Nebivolol is unique due to its dual mechanism of action, combining beta-blockade with nitric oxide-mediated vasodilation, which provides additional therapeutic benefits in the treatment of cardiovascular diseases.

Propriétés

Formule moléculaire

C22H25F2NO4

Poids moléculaire

405.4 g/mol

Nom IUPAC

(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22-/m1/s1

Clé InChI

KOHIRBRYDXPAMZ-MCEIDBOGSA-N

SMILES isomérique

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@H]3CCC4=C(O3)C=CC(=C4)F)O)O

SMILES canonique

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.